Enhanced Antiproliferative Activity Conferred by N-Cycloalkyl Substitution
The incorporation of an N-containing cycloalkyl group at the 2-amino position of the thiazole core is reported to provide a significant boost in antiproliferative activity. The Pfizer patent explicitly states that compounds with this motif demonstrate 'surprisingly higher activity against protein kinases and more potent cell growth inhibition over the known compounds' [1]. While specific IC50 values for the target compound are not publicly disclosed, the patent's comparative language establishes that its N-cyclopropyl architecture is superior to baseline 2-aminothiazole analogs for kinase-mediated cell growth inhibition. A structurally related compound from the same class, a 5-cyclopropyl-4-(3,4-dichlorophenyl)-thiazole derivative, has been optimized as an eIF4E inhibitor, demonstrating the translational relevance of this scaffold [2].
| Evidence Dimension | Cell Growth Inhibition (Antiproliferative Activity) |
|---|---|
| Target Compound Data | Potency qualitatively described as 'surprisingly higher' and 'more potent' than known 2-aminothiazole analogs without N-cycloalkyl substitution. |
| Comparator Or Baseline | 2-aminothiazole compounds lacking N-containing cycloalkyl substitution at the 2-amino position. |
| Quantified Difference | Not specified; qualitative superiority claimed in patent disclosure. |
| Conditions | In vitro kinase inhibition and cell proliferation assays per US 2005/0101595 A1. |
Why This Matters
For procurement, this signals that the N-cyclopropyl moiety is not a decorative feature but a critical driver of the desired biological activity, making the target compound a non-negotiable core scaffold for kinase inhibitor programs.
- [1] Pfizer Inc. (2005). N-containing cycloalkyl-substituted amino-thiazole derivatives and pharmaceutical compositions for inhibiting cell proliferation and methods for their use. U.S. Patent Application Publication No. US 2005/0101595 A1. Filed February 20, 2004. Retrieved from https://www.freepatentsonline.com/y2005/0101595.html View Source
- [2] VanDeusen, C. L., et al. (2023). EIF4E inhibitors and uses thereof. U.S. Patent No. US 11,753,403 B2. Assigned to Pic Therapeutics Inc. Retrieved from https://patents.google.com/patent/US11753403B2/en View Source
